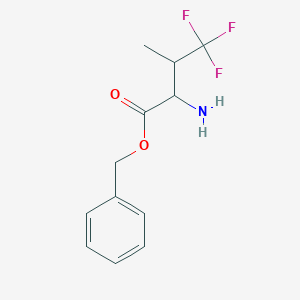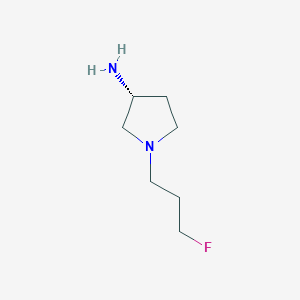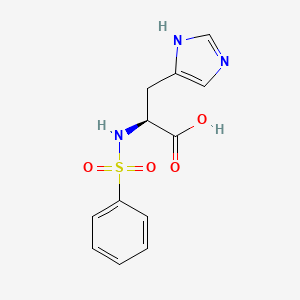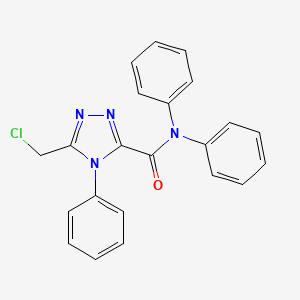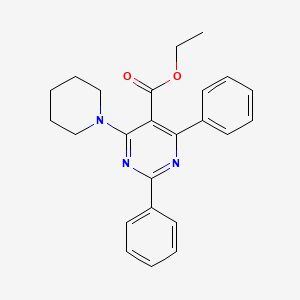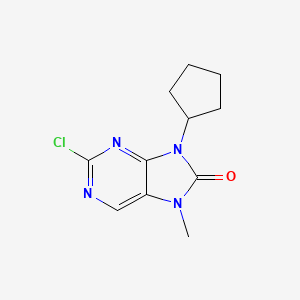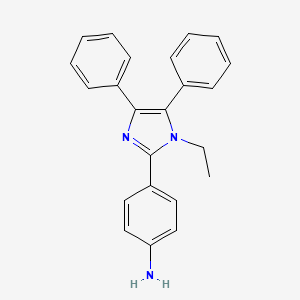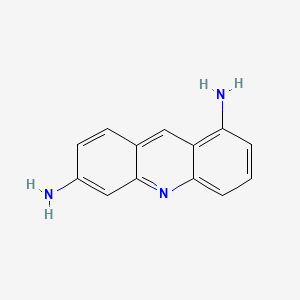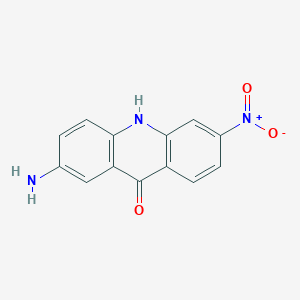
2-Amino-6-nitroacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their planar structure and are often used in dyes, antiseptics, and as intermediates in the synthesis of various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitroacridin-9(10H)-one typically involves the nitration of acridin-9(10H)-one followed by the introduction of an amino group. One common method is:
Nitration: Acridin-9(10H)-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro or nitroso group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a chloro derivative.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diaminoacridin-9(10H)-one.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe due to its planar structure and ability to intercalate with DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-nitroacridin-9(10H)-one, particularly in biological systems, involves intercalation with DNA. This intercalation can disrupt DNA replication and transcription, leading to cell death. The amino and nitro groups can also participate in redox reactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known dye used in cell biology for staining nucleic acids.
Proflavine: An acridine derivative used as an antiseptic and in the treatment of wounds.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Uniqueness
2-Amino-6-nitroacridin-9(10H)-one is unique due to the presence of both amino and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with biological molecules and make it a versatile compound for various applications.
Propiedades
Número CAS |
65163-80-6 |
|---|---|
Fórmula molecular |
C13H9N3O3 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
2-amino-6-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H9N3O3/c14-7-1-4-11-10(5-7)13(17)9-3-2-8(16(18)19)6-12(9)15-11/h1-6H,14H2,(H,15,17) |
Clave InChI |
HIXDTJUOZDMHGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=O)C3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)

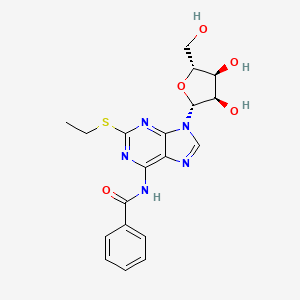
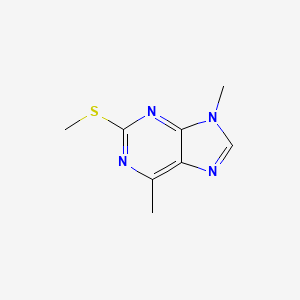
![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
